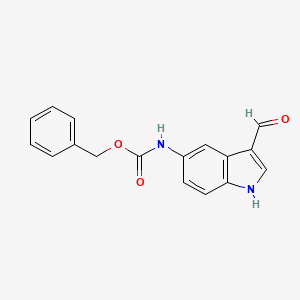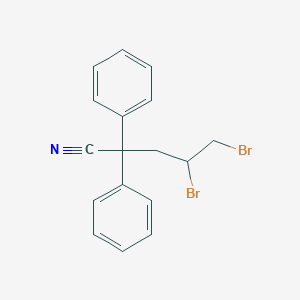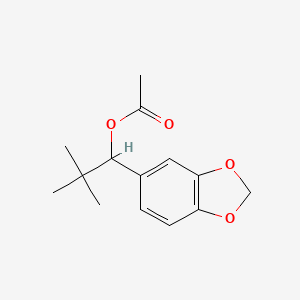
1,3-Bis(2-iodoethyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-iodoethyl)-1-nitrosourea is a chemical compound with the molecular formula C5H10I2N2O2 It is an organoiodine compound that features two iodoethyl groups attached to a nitrosourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-iodoethyl)-1-nitrosourea typically involves the reaction of 1,3-bis(2-iodoethyl)urea with nitrosating agents. One common method is to react 1,3-bis(2-iodoethyl)urea with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction is usually carried out at low temperatures to prevent decomposition of the nitrosourea product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-iodoethyl)-1-nitrosourea can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The iodoethyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Formation of 1,3-bis(2-iodoethyl)-1-nitrourea.
Reduction: Formation of 1,3-bis(2-iodoethyl)-1-aminourea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(2-iodoethyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing nitroso and iodoethyl groups into molecules.
Biology: Studied for its potential as a DNA alkylating agent, which could have implications in cancer research.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cell division.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-iodoethyl)-1-nitrosourea involves the alkylation of DNA. The compound can form covalent bonds with the DNA molecule, leading to the formation of cross-links between DNA strands. This disrupts the normal function of DNA, inhibiting replication and transcription, which can ultimately lead to cell death. The molecular targets include the nucleophilic sites on the DNA bases, particularly the N7 position of guanine.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): A well-known chemotherapeutic agent with similar DNA alkylating properties.
1,3-Bis(2-bromoethyl)-1-nitrosourea: Another analog with similar chemical reactivity but different halogen atoms.
Uniqueness
1,3-Bis(2-iodoethyl)-1-nitrosourea is unique due to the presence of iodine atoms, which can impart different physicochemical properties compared to its chloro and bromo analogs. The larger atomic radius and higher atomic weight of iodine can affect the compound’s reactivity, solubility, and biological activity.
Properties
CAS No. |
13907-75-0 |
|---|---|
Molecular Formula |
C5H9I2N3O2 |
Molecular Weight |
396.95 g/mol |
IUPAC Name |
1,3-bis(2-iodoethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9I2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |
InChI Key |
WGEGSYFOMVBDPH-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)NC(=O)N(CCI)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)










